molecular formula C23H24N4O7S3 B2367988 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 392323-71-6

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No. B2367988
CAS RN: 392323-71-6
M. Wt: 564.65
InChI Key: UMZQSJKAFBOXFN-UHFFFAOYSA-N
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H24N4O7S3 and its molecular weight is 564.65. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • A study by Yılmaz et al. (2015) synthesized derivatives of indapamide, including compounds structurally related to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, demonstrating proapoptotic activity against melanoma cell lines. They found that specific derivatives exhibited potent anticancer activity with significant growth inhibition in melanoma cancer cells (Yılmaz et al., 2015).
  • Turov (2020) reported on the anticancer activity of polyfunctional substituted 1,3-thiazoles, a structural category that includes the compound of interest. These compounds showed effectiveness against various cancer cell lines, including lung, breast, and melanoma cancer cells (Turov, 2020).

Antimicrobial Activity

  • Chawla (2016) investigated thiazole derivatives, similar to the compound , which showed antimicrobial activity. They found that these compounds, particularly those with specific substituents, demonstrated effectiveness against various bacterial and fungal species (Chawla, 2016).
  • Kumar et al. (2013) synthesized novel sulfonyl derivatives with isopropyl thiazole bases, showing significant antibacterial and antifungal activities. This study highlights the potential of thiazole-based compounds in combating microbial infections (Kumar et al., 2013).

Enzyme Inhibition

  • Aday et al. (2018) synthesized acridine sulfonamide/carboxamide compounds, including those structurally related to the compound , and investigated their effects on human carbonic anhydrase enzymes. They discovered potent inhibitory effects, suggesting potential applications in targeting these enzymes (Aday et al., 2018).

Anticonvulsant Properties

  • Singh et al. (2012) focused on the synthesis of thiadiazol derivatives and tested their anticonvulsant activity. They found that certain compounds, including those structurally related to our compound of interest, exhibited potent anticonvulsant activity (Singh et al., 2012).

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O7S3/c1-15-11-16(2)14-26(13-15)37(33,34)20-7-3-17(4-8-20)22(28)25-23-24-12-21(35-23)36(31,32)19-9-5-18(6-10-19)27(29)30/h3-10,12,15-16H,11,13-14H2,1-2H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZQSJKAFBOXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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